molecular formula C14H16O4 B1163860 Dasycarpol CAS No. 202343-57-5

Dasycarpol

Cat. No. B1163860
CAS RN: 202343-57-5
M. Wt: 248.27 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The stereoselective total synthesis of Dasycarpol, alongside (±)-Dasycarpidol and (±)-Dasycarpidone, has been achieved starting from a common tetrahydrocarbazole-fused lactone. This synthesis is characterized by a DDQ-mediated dehydrogenative cyclization process and achieves high yields using readily available conventional reagents, highlighting the compound's accessible synthesis route (Patır, Tezeren, Salih, & Ertürk, 2016). Another synthesis route involves chiral tetracyclic Dasycarpidone-type compounds synthesized from 2-(1,3-dithian-2-yl)indole, demonstrating the compound's versatility and potential for asymmetrical synthesis (Micouin, Diez, Castells, López, Rubiralta, Quirion, & Husson, 1995).

Scientific Research Applications

Further research on Dictamni dasycarpus root bark revealed the isolation of six new quinoline alkaloids, including dasycarpol, which exhibited strong inhibitory effects on NO production in BV-2 microglial cells, indicating potential anti-inflammatory applications (Gao et al., 2020). This finding is supported by another study on the ethanol extract of Dictamnus dasycarpus leaf, which demonstrated anti-inflammatory action by suppressing NO production and reducing pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells (Ghosh et al., 2014).

Mechanism of Action

Target of Action

Dasycarpol, also known as 6?-Hydroxyfraxinellone, is a product of microbial transformation of fraxinellone by Aspergillus niger . It shows moderate cytotoxicity against A549 cells , suggesting that its primary targets could be cellular components involved in cell proliferation and survival.

Mode of Action

Its cytotoxic activity suggests that it may interact with its targets to inhibit cell proliferation and induce cell death

Result of Action

This compound shows moderate cytotoxicity against A549 cells , indicating that it may have potential anti-cancer properties. The molecular and cellular effects of this compound’s action, such as changes in cell morphology, cell cycle progression, and gene expression, are areas of ongoing research.

properties

IUPAC Name

(3R,3aR,6S)-3-(furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-8-10(15)3-5-14(2)11(8)13(16)18-12(14)9-4-6-17-7-9/h4,6-7,10,12,15H,3,5H2,1-2H3/t10-,12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEUBPHEBYXFLM-VHRBIJSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)OC(C2(CCC1O)C)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)O[C@H]([C@@]2(CC[C@@H]1O)C)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dasycarpol
Reactant of Route 2
Dasycarpol
Reactant of Route 3
Dasycarpol
Reactant of Route 4
Dasycarpol
Reactant of Route 5
Dasycarpol
Reactant of Route 6
Dasycarpol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.